
2-Amino-5-dimethylphosphorylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the synthesis process .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity with other compounds and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.) .科学的研究の応用
Allosteric Enhancers of A1 Adenosine Receptor : 2-Amino-3-aroylthiophenes, similar to 2-Amino-5-dimethylphosphorylphenol, have been identified as agonist allosteric enhancers at the A1 adenosine receptor. These compounds are significant for their ability to stabilize the agonist-A1 adenosine receptor-G protein ternary complex, which has implications in medicinal chemistry and receptor biology (Luetjens et al., 2003).
Synthesis and Application in Polymer Research : Novel methodologies for synthesizing substituted 2-aminothiophenes, which are analogous to 2-Amino-5-dimethylphosphorylphenol, have been developed. These compounds serve as important building blocks in polymer research, demonstrating their utility in material science (Puterová et al., 2008).
Electroluminescence in Organic Devices : Research into amorphous molecular materials with structures similar to 2-Amino-5-dimethylphosphorylphenol has led to the development of compounds with significant electroluminescent properties. These materials are valuable in creating organic electroluminescent devices that emit multicolor light, including white, which is crucial for display and lighting technologies (Doi et al., 2003).
Gold(I) Chemistry and Macrocyclic Compounds : Dimethyl 5-aminoisophthalate, structurally related to 2-Amino-5-dimethylphosphorylphenol, has been used as a ligand in gold(I) chemistry. This has led to the formation of model complexes for macrocyclic gold compounds, which are significant in the field of coordination chemistry (Wiedemann et al., 2009).
Antitumor Activity and Molecular Modeling : 2-Aminothiophene derivatives have shown potential as antitumor agents against various human tumor cell lines, indicating their significance in medicinal chemistry and cancer research. These compounds' antitumor profiles have been reinforced through molecular modeling studies (Khalifa & Algothami, 2020).
Photoremovable Protecting Group for Amines and Amino Acids : The 2,5-Dimethylphenacyl (DMP) carbamate group, which is structurally related to 2-Amino-5-dimethylphosphorylphenol, has been used as a photoremovable protecting group for amines and amino acids. This application is important in organic synthesis and biochemistry, where controlled release of these groups is necessary (Kammari et al., 2007).
作用機序
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
The specific nature of these interactions and the resulting changes would depend on the precise molecular structure of the compound and the characteristics of its targets .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, as well as factors such as its chemical structure and the route of administration .
Result of Action
It is likely that the compound’s interaction with its targets leads to changes in cellular processes, potentially influencing cell function .
Action Environment
The action, efficacy, and stability of 2-Amino-5-dimethylphosphorylphenol could be influenced by various environmental factors . These could include factors such as temperature, pH, and the presence of other compounds or substances .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-amino-5-dimethylphosphorylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NO2P/c1-12(2,11)6-3-4-7(9)8(10)5-6/h3-5,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLPHICOYFXPCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC(=C(C=C1)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2434723.png)
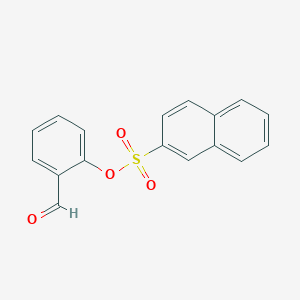
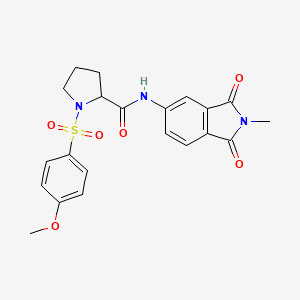



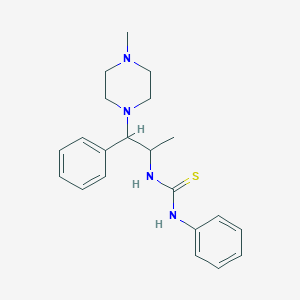

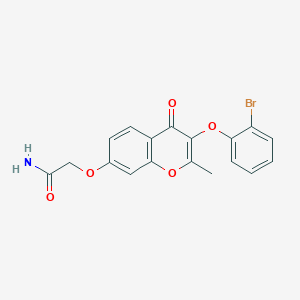
![N-(3-acetamidophenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2434739.png)
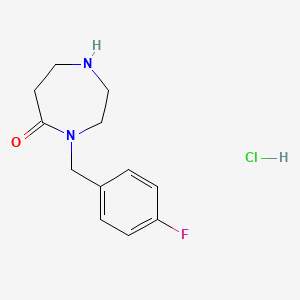
![4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2434742.png)
![ethyl [8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate](/img/structure/B2434743.png)
![1,3,9-Trimethyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2434745.png)